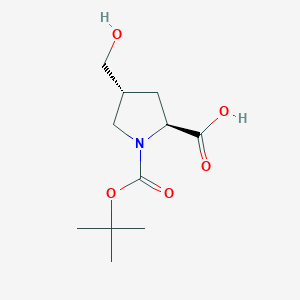

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Description

Nomenclature and Structural Overview

The systematic nomenclature of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid reflects its complex structural features and stereochemical configuration. According to International Union of Pure and Applied Chemistry guidelines, this compound belongs to the class of N-protected amino acid derivatives, specifically featuring a five-membered pyrrolidine ring with defined stereochemistry at two critical positions. The designation (2S,4R) indicates the absolute configuration of the chiral centers, where the S-configuration at position 2 corresponds to the natural L-amino acid configuration, while the R-configuration at position 4 defines the orientation of the hydroxymethyl substituent.

The molecular structure can be described as containing a pyrrolidine core with a carboxylic acid functional group at position 2 and a hydroxymethyl group (-CH2OH) at position 4, distinguished from the simpler hydroxyl group found in related hydroxyproline derivatives. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, providing stability during synthetic transformations and preventing unwanted side reactions. This protection strategy is widely employed in peptide synthesis and follows established protocols for amino acid modification. The overall molecular formula reflects the integration of these structural components, resulting in a compound with enhanced synthetic versatility compared to unprotected analogs.

The three-dimensional conformation of this molecule is influenced by the rigid pyrrolidine ring structure, which constrains the spatial arrangement of substituents and creates a well-defined molecular geometry. The hydroxymethyl group at position 4 introduces additional conformational flexibility through rotation around the C-CH2OH bond, potentially allowing for multiple stable conformations that may influence binding interactions and reactivity patterns. This structural characteristic distinguishes it from the more rigid hydroxyproline derivatives where the hydroxyl group is directly attached to the ring carbon.

Historical Context and Discovery

The development of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid emerged from the broader historical context of amino acid modification and protection chemistry that began in the early 20th century. Hermann Emil Fischer's pioneering work in 1902, which led to the isolation of hydroxyproline from hydrolyzed gelatin, established the foundation for understanding modified proline derivatives and their potential applications. Fischer's subsequent investigations into amino acid structure and reactivity provided the conceptual framework that would eventually lead to the development of synthetic analogs with enhanced properties.

The introduction of the tert-butoxycarbonyl protecting group represented a significant advancement in synthetic organic chemistry, particularly for amino acid derivatives. This protection strategy was developed to address the challenges associated with amino acid reactivity and to enable selective modification of specific functional groups while preserving others. The successful application of Boc protection to proline and its derivatives opened new avenues for creating structurally diverse amino acid analogs with tailored properties for specific research applications.

The specific design of the hydroxymethyl derivative reflects the evolution of structure-activity relationship studies in medicinal chemistry and peptide research. Researchers recognized that the introduction of additional functional groups, such as the hydroxymethyl moiety, could significantly alter the biological and chemical properties of amino acid building blocks. This approach allowed for the creation of compounds with enhanced binding affinity, improved stability, or novel reactivity patterns that were not achievable with natural amino acids alone.

The synthetic methodology for producing (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid builds upon established protocols for Boc protection of amino acids, which typically involve the reaction of the target amino acid with di-tert-butyl dicarbonate in the presence of a suitable base. These methods have been refined over decades to achieve high yields and stereoselectivity, making the production of complex amino acid derivatives increasingly practical for research applications.

Significance in Modern Chemical Research

The significance of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid in contemporary chemical research extends across multiple disciplines, reflecting its versatility as a synthetic building block and its potential for creating novel bioactive compounds. In peptide synthesis applications, this compound offers unique advantages over traditional amino acid building blocks due to its additional hydroxymethyl functional group, which can participate in hydrogen bonding interactions and provide additional sites for chemical modification. The presence of this functional group enables the creation of peptides with enhanced conformational stability and potentially improved biological activity compared to those constructed from natural amino acids alone.

The compound's utility in drug development research stems from its ability to serve as a scaffold for creating peptidomimetic compounds with improved pharmacological properties. The hydroxymethyl group provides opportunities for further functionalization through standard organic transformations, allowing medicinal chemists to introduce diverse substituents that can modulate binding affinity, selectivity, and metabolic stability. This flexibility makes it particularly valuable in the development of therapeutic agents targeting protein-protein interactions, where precise control over molecular recognition is essential for achieving desired biological effects.

In materials science applications, (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid contributes to the development of advanced biomaterials with tailored properties for specific applications. The hydroxymethyl functionality can participate in crosslinking reactions or serve as attachment points for other molecular components, enabling the creation of hydrogels and other polymeric materials with controlled mechanical and chemical properties. These materials find applications in tissue engineering, drug delivery systems, and other biomedical technologies where biocompatibility and functional performance are critical requirements.

The compound also plays an important role in fundamental studies of protein structure and function, particularly in investigations of collagen stability and folding mechanisms. The unique structural features of this amino acid derivative allow researchers to probe the effects of specific chemical modifications on protein conformation and stability, providing insights that contribute to our understanding of protein design principles. These studies have implications for both basic research and applied applications in protein engineering and therapeutic development.

Properties

IUPAC Name |

(2S,4R)-4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBONVNGPJTNOO-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692964 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-97-9 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Chiral Pyrrolidine Core

Chiral Starting Materials:

The synthesis often begins with enantiomerically pure pyrrolidine derivatives, such as (2S,4R)-configured precursors, which can be obtained via asymmetric synthesis or resolution techniques.

Asymmetric Synthesis and Resolution:

- Asymmetric catalytic hydrogenation of suitable precursors or chiral pool synthesis from amino acids (e.g., L-proline derivatives) are common approaches.

- Enantiomeric purity is crucial, as racemization can occur during subsequent steps, especially under basic or high-temperature conditions.

Introduction of the Boc Protecting Group

- The Boc group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This reaction is performed under mild conditions at room temperature, ensuring selective protection of the nitrogen atom without affecting other functional groups.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Boc2O | Dichloromethane (DCM) | Room temperature | 2-4 hours | Excess Boc2O ensures complete protection |

- The reaction proceeds via nucleophilic attack of the amine on Boc2O, forming a carbamate linkage.

- The process is highly selective and preserves stereochemistry.

Hydroxymethylation at the 4-Position

- Hydroxymethylation involves introducing a hydroxymethyl group (-CH2OH) at the 4-position of the pyrrolidine ring, often via nucleophilic substitution or addition reactions.

Method A: Formaldehyde or Paraformaldehyde Addition

- Under basic conditions, formaldehyde or paraformaldehyde reacts with the activated pyrrolidine ring, specifically at the 4-position.

- Catalysts such as sodium hydroxide or potassium carbonate facilitate the addition.

Method B: Reductive Hydroxymethylation

- In some protocols, a reductive hydroxymethylation is performed where formaldehyde reacts with the ring in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride, leading to selective hydroxymethyl substitution.

| Reagent | Solvent | Catalyst | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Formaldehyde | Aqueous buffer or alcohol | Base (NaOH or K2CO3) | 0–25°C | 1–24 hours | Control of pH is critical to prevent overreaction |

- Patents indicate that hydroxymethylation can be achieved with high regioselectivity at the 4-position, especially when the pyrrolidine is protected with Boc, which stabilizes the intermediate and prevents side reactions.

Preservation of Stereochemistry and Racemization Control

- Maintaining stereochemistry during hydroxymethylation is essential; reaction conditions are optimized to prevent racemization.

- Mild reaction temperatures and neutral to slightly basic pH conditions are preferred.

- Catalytic hydrogenation of similar compounds often results in racemization at certain positions unless carefully controlled. For the compound , the use of specific catalysts and conditions has been shown to preserve stereochemistry.

Summary of the Most Effective Preparation Method

Based on the literature, the most reliable method involves:

- Starting from enantiomerically pure pyrrolidine derivatives, such as (2S,4R)-pyrrolidine-2-carboxylic acid derivatives.

- Protecting the nitrogen atom with Boc groups using Boc2O under mild conditions.

- Hydroxymethylation at the 4-position via formaldehyde addition under controlled, mild, and neutral conditions to prevent racemization.

- Final deprotection or functionalization steps as required, ensuring stereochemical integrity.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Purpose | Key Notes |

|---|---|---|---|---|

| Protection | Boc2O | DCM, room temp | Protect amine | High selectivity, mild conditions |

| Hydroxymethylation | Formaldehyde or paraformaldehyde | Aqueous buffer, pH 7-8, 0–25°C | Add hydroxymethyl group | Control pH and temperature to prevent racemization |

| Final Purification | HPLC | Ambient | Purify product | Achieve high enantiomeric purity |

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used for the substitution of the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is pivotal in synthesizing pharmaceuticals targeting neurological disorders. Its structure allows it to act as an intermediate in the development of various drug candidates. For instance, it has been utilized in synthesizing inhibitors for arginase, an enzyme linked to several diseases, including cancer and neurodegenerative disorders .

Peptide Synthesis

This compound plays a crucial role in solid-phase peptide synthesis (SPPS), where it enhances the yield and purity of peptide products. The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under acidic conditions and ease of removal, making it ideal for synthesizing bioactive peptides .

Biochemical Research

In biochemical studies, (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is employed to investigate enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and the mechanisms of action of various biological molecules. For example, its derivatives have been studied for their inhibitory effects on human arginases, which are crucial for regulating nitric oxide synthesis .

Cosmetic Formulations

The compound's moisturizing properties make it suitable for inclusion in cosmetic products. Its ability to improve skin texture and hydration has led to its application in various skincare formulations .

Material Science

In material science, (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is explored for developing biodegradable polymers. These materials are essential for creating sustainable products that minimize environmental impact while maintaining desirable physical properties .

- Pharmaceutical Synthesis : A study demonstrated the successful use of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid as a key intermediate in synthesizing a novel class of arginase inhibitors with IC50 values indicating potent activity against human arginases .

- Peptide Yield Improvement : Research highlighted a significant increase in peptide yield when using Boc-Hyp-OH as a building block in SPPS compared to traditional methods without this compound .

- Biodegradable Polymer Development : A recent investigation into biodegradable polymers showcased how incorporating this compound improved the mechanical properties while ensuring environmental sustainability .

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural modifications and the context of its use. The exact molecular targets and pathways vary based on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 4-position substituent on the pyrrolidine ring significantly influences the compound’s physical, chemical, and biological properties. Below is a comparative analysis with analogs:

Key Observations:

- Polarity : The hydroxymethyl group in the target compound increases water solubility compared to hydrophobic substituents like phenyl or tert-butyldimethylsilyloxypropyl .

- Reactivity : Analogs with mesyl () or alkyne groups () exhibit specialized reactivity, whereas the hydroxymethyl group requires protection (e.g., acetylation) to avoid undesired side reactions in acidic/basic conditions .

- Biological Relevance : Fluorinated () and trifluoromethylated () derivatives are prioritized in drug design for enhanced stability and binding affinity .

Biological Activity

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine, is a compound that has garnered attention in various fields of biological and pharmaceutical research. Its structural features and functional groups make it a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of drugs targeting neurological disorders and enzyme inhibition.

- Molecular Formula : C₁₀H₁₉NO₄

- Molecular Weight : 217.27 g/mol

- CAS Number : 61478-26-0

- IUPAC Name : tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Purity : >96.0% (GC)

1. Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of drugs aimed at treating neurological disorders due to its ability to mimic proline, a common amino acid in peptides. This structural similarity enhances its incorporation into peptide sequences, improving the pharmacological properties of the resulting compounds .

2. Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as effective inhibitors for specific enzymes. For instance, studies have shown that pyrrolidine-based compounds can inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By extending the half-life of incretin hormones, these inhibitors can improve glucose tolerance and insulin secretion, offering potential therapeutic benefits for type II diabetes patients .

3. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS), where it enhances the yield and purity of peptide products. Its use in SPPS is crucial for producing high-quality peptides that are essential for drug formulation and biochemical research .

4. Cosmetic Formulations

Due to its moisturizing properties, (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is also explored in cosmetic formulations. It contributes to improving skin texture and hydration, making it a valuable ingredient in skincare products .

Case Study 1: DPP-IV Inhibitor Development

In a study conducted by researchers focusing on DPP-IV inhibitors, derivatives of this compound were synthesized and tested for their inhibitory effects on the enzyme. The results demonstrated that certain modifications to the pyrrolidine structure significantly enhanced the inhibitory potency compared to existing therapies . This work underscores the potential of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid as a scaffold for developing new diabetes treatments.

Case Study 2: Synthesis Optimization

A recent study optimized the synthesis process for chiral separation of related compounds, which included (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. The researchers employed computational methods to predict binding modes and streamline the separation process, highlighting the compound's relevance in green chemistry practices within pharmaceutical manufacturing .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid, and how is stereochemical integrity maintained?

- Methodology : The synthesis typically involves multi-step reactions starting from a pyrrolidine scaffold. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like triethylamine (TEA) in dichloromethane (DCM) .

- Hydroxymethylation : The hydroxymethyl group is introduced via alkylation or hydroxylation reactions. For example, using lithium hydroxide (LiOH) in methanol/water to hydrolyze esters to carboxylic acids while preserving stereochemistry .

- Purification : Column chromatography (e.g., 10–40% ethyl acetate/hexane gradients) or recrystallization is employed to isolate the product. LCMS (m/z ~307 [M+H]⁺) and NMR are used to confirm purity and stereochemistry .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Analytical Techniques :

- LCMS : To verify molecular weight (e.g., m/z 307.34 [M+H]⁺) and detect impurities .

- NMR : ¹H and ¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons, δ ~3.5–4.5 ppm for pyrrolidine and hydroxymethyl groups) confirm regiochemistry and stereochemistry .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related pyrrolidine derivatives .

- Chiral HPLC : Validates enantiomeric excess (>95%) to rule out stereoisomeric contamination .

Q. What safety precautions are critical when handling this compound?

- Hazards : The compound may cause respiratory (H335), skin (H315), and eye irritation (H319) based on analogs .

- Protocols :

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .

- Avoid inhalation; employ respiratory protection (e.g., P95 masks) in powder-handling scenarios .

- Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Case Example : If NMR shows unexpected splitting or integration ratios:

- Rotamer Analysis : The Boc group can create rotamers, causing peak splitting. Variable-temperature NMR (e.g., 25°C to 60°C) simplifies spectra by coalescing signals .

- Impurity Identification : LCMS-HRMS detects trace byproducts (e.g., de-Boc derivatives). Recrystallization or preparative HPLC isolates pure fractions .

Q. What strategies optimize the compound’s application in peptide-based drug discovery?

- Conformational Restriction : The hydroxymethyl group enhances rigidity, improving binding to targets like proteases. Docking studies (e.g., with SARS-CoV-2 main protease) guide modifications .

- Synthetic Coupling : Use coupling agents (e.g., HATU, EDCI/HOBt) to integrate the pyrrolidine core into peptides. Monitor coupling efficiency via LCMS .

- Stability Testing : Assess Boc group hydrolysis under physiological pH (e.g., pH 7.4 buffer at 37°C) to determine in vivo applicability .

Q. How can stereochemical byproducts be minimized during large-scale synthesis?

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., palladium/XPhos with cesium carbonate) to favor the (2S,4R) configuration .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or metal complexes to racemize undesired stereoisomers mid-reaction .

- Process Analytics : In-line FTIR monitors reaction progress, while PAT (Process Analytical Technology) ensures stereochemical fidelity at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.